3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid
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Overview
Description
3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of an indene ring system fused with a prop-2-enoic acid moiety and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the sulfanyl and prop-2-enoic acid functionalities. One common method involves the use of thiol reagents under controlled conditions to achieve the desired sulfanyl substitution .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the double bond in the prop-2-enoic acid moiety.
Substitution: The indene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated propanoic acid derivatives.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The indene ring system may interact with hydrophobic pockets in target proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydro-1H-inden-4-yl)propanoic acid: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxyacetic acid: Contains a phenoxyacetic acid moiety instead of the prop-2-enoic acid, leading to distinct properties.
Uniqueness
3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid is unique due to the presence of both the sulfanyl and prop-2-enoic acid functionalities, which confer specific chemical reactivity and potential biological activities not observed in similar compounds .
Properties
CAS No. |
59856-03-0 |
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Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C12H12O2S/c13-12(14)11(15)7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,7,15H,2,4,6H2,(H,13,14) |
InChI Key |
RGHUOPWNNTYQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C=C(C(=O)O)S |
Origin of Product |
United States |
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